molecular formula C17H14N4O5S B2412881 N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 906152-30-5

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2412881
CAS No.: 906152-30-5
M. Wt: 386.38
InChI Key: MBVPIPWSEPWTKA-UHFFFAOYSA-N
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Description

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide group.

Chemical Reactions Analysis

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology.

    Medicine: It may be explored for its potential therapeutic effects, although specific medical applications are still under investigation.

    Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through interactions with enzymes or receptors involved in biological processes .

Comparison with Similar Compounds

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

    N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzamide: This compound has a similar structure but differs in the position of the nitro group.

    Sulfamethoxypyridazine: This compound is a sulfonamide antibiotic with a similar pyridazinyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-26-17-10-9-16(18-19-17)12-5-7-13(8-6-12)20-27(24,25)15-4-2-3-14(11-15)21(22)23/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVPIPWSEPWTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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